3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of a chloro group, a nitrophenyl ethyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Alkylation: The attachment of an ethyl group to the nitrophenyl compound.
Chlorination: The addition of a chloro group to the pyridine ring.
Trifluoromethylation: The incorporation of a trifluoromethyl group into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-[2-(4-nitrophenyl)ethyl]pyridine: Lacks the trifluoromethyl group.
2-[2-(4-Nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine: Lacks the chloro group.
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the nitrophenyl ethyl group.
Uniqueness
3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various research and industrial purposes.
Properties
IUPAC Name |
3-chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-12-7-10(14(16,17)18)8-19-13(12)6-3-9-1-4-11(5-2-9)20(21)22/h1-2,4-5,7-8H,3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGYCWULPJMMBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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